molecular formula C16H22N2O2 B15204364 (R)-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide

(R)-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B15204364
M. Wt: 274.36 g/mol
InChI Key: XOBCPIHVPVLJFO-CQSZACIVSA-N
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Description

®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a propionyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride or propionic anhydride.

    Dimethylation: The dimethylamino group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of ®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-propionylphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxamide
  • ®-1-(4-propionylphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxamide

Uniqueness

®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the propionyl group

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(2R)-N,N-dimethyl-1-(4-propanoylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)12-7-9-13(10-8-12)18-11-5-6-14(18)16(20)17(2)3/h7-10,14H,4-6,11H2,1-3H3/t14-/m1/s1

InChI Key

XOBCPIHVPVLJFO-CQSZACIVSA-N

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2C(=O)N(C)C

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC2C(=O)N(C)C

Origin of Product

United States

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